(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound featuring a bromofuran moiety, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole derivatives. The piperidine ring is then added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide derivative.
Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Thiazoline derivatives.
Substitution: : Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors in biological systems, leading to various physiological effects. The molecular pathways involved would need to be studied in detail to understand its full mechanism.
Comparison with Similar Compounds
This compound is unique due to its combination of furan, thiazole, and piperidine rings. Similar compounds might include other heterocyclic compounds with similar functional groups, such as:
Thiazole derivatives: : Compounds containing thiazole rings with different substituents.
Furan derivatives: : Compounds featuring furan rings with various functional groups.
Piperidine derivatives: : Compounds with piperidine rings modified with different substituents.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of (5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S2/c1-10-8-21-15(17-10)22-9-11-4-6-18(7-5-11)14(19)12-2-3-13(16)20-12/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJLUATZJMXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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